molecular formula C15H12S B088276 3-Methyl-2-phenyl-1-benzothiophene CAS No. 10371-50-3

3-Methyl-2-phenyl-1-benzothiophene

Cat. No.: B088276
CAS No.: 10371-50-3
M. Wt: 224.32 g/mol
InChI Key: BYLWUDAFLSDOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-phenyl-1-benzothiophene is a high-purity organic compound that serves as a versatile scaffold in advanced chemical and pharmaceutical research. This structure belongs to the benzo[b]thiophene family, a privileged heterocyclic system known for its significant presence in bioactive molecules and functional materials . In medicinal chemistry, the 2-phenylbenzothiophene core is a recognized pharmacophore. It forms the structural basis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene . Researchers utilize this scaffold to develop novel therapeutics for various conditions, including Alzheimer's disease, cancer, and microbial infections . The specific 3-methyl substitution on this molecule provides a valuable site for further chemical functionalization, enabling the exploration of structure-activity relationships and the optimization of drug-like properties . Beyond pharmaceuticals, this compound is an important intermediate in organic synthesis. It can be used to construct more complex polycyclic architectures via transition metal-mediated cyclizations and photocyclization reactions . Furthermore, π-conjugated systems like benzothiophenes are of great interest in materials science for developing organic semiconductors and optoelectronic materials . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10371-50-3

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

3-methyl-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

BYLWUDAFLSDOJE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of the Benzothiophene Core

Strategies for Further Functionalization of the Benzothiophene (B83047) Nucleus

The functionalization of the benzothiophene core is a key area of research, enabling the synthesis of a wide array of derivatives with tailored properties. Various synthetic methods have been developed to introduce new functional groups at different positions of the benzothiophene ring system.

Palladium-catalyzed reactions are prominent in the functionalization of the benzothiophene core. For instance, palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the benzothiophene scaffold. This method has been successfully applied to electron-enriched heteroarenes using aryl bromides and chlorides in the presence of a base like lithium tert-butoxide. Furthermore, palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes provides a route to benzothiophene-3-carboxylic esters. acs.org This process, catalyzed by a simple PdI₂/KI system, can be adapted to synthesize various derivatives by modifying the starting materials and reaction conditions. acs.org

Another strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. This method, utilizing a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, yields 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position under moderate conditions. organic-chemistry.org Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes offer a metal- and solvent-free approach to benzothiophene derivatives. organic-chemistry.org

The reactivity of the sulfur atom in the benzothiophene ring can also be exploited. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone significantly alters the electronic properties of the molecule, influencing its reactivity and physical characteristics. For example, the oxidation of 2,7-dibromo benzothieno[3,2-b] benzothiophene (a related fused system) with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding dioxide and tetraoxide derivatives. mdpi.com This modification can impact the frontier molecular orbitals and electron density distribution within the molecule. mdpi.com

Synthesis of Hybrid and Fused Benzothiophene Systems

The benzothiophene scaffold serves as a foundation for the construction of more elaborate molecular structures, including hybrid molecules and fused ring systems. These complex architectures often exhibit unique biological activities and material properties.

Hybrid molecules incorporating both benzothiophene and chalcone (B49325) moieties have been synthesized and investigated for their biological potential. Chalcones are known for their diverse pharmacological activities, and their combination with the benzothiophene nucleus can lead to compounds with enhanced or novel properties. Research has shown that some benzothiophene-chalcone hybrids exhibit dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.

The synthesis of molecules containing two benzothiophene units, known as bis-benzothiophenes, has also been explored. One common approach involves the formation of Schiff bases. Novel Schiff base ligands containing a benzo[b]thiophene moiety have been synthesized and used to create versatile Ni(II) and Mn(II) complexes. rsc.org These complexes have been screened for various biological applications, including antioxidant, antimicrobial, and anti-inflammatory activities. rsc.org The coordination of the metal ions to the nitrogen atom of the azomethine group and the benzothiophene ring results in octahedral geometries. rsc.org

The fusion of a thiophene (B33073) ring to a benzothiophene core results in thienobenzothiophene systems. These extended aromatic structures are of interest for their electronic properties and potential applications in organic electronics. The synthesis of thieno[3,2-b]thiophene (B52689) scaffolds can be achieved through domino reactions involving C-S bond formation, cross-coupling, and cyclization, using thiourea (B124793) as a sulfur source. organic-chemistry.org

Furthermore, the benzothieno[3,2-b] benzothiophene (BTBT) framework is a well-studied example of a fused system. Derivatives of BTBT, such as 2,7-dibromo-BTBT, can be synthesized and further modified, for instance, through oxidation of the sulfur atoms. mdpi.com These modifications significantly influence the structural, optical, and electronic properties of the molecules. mdpi.com

Stereoselective Transformations and Chiral Analogues

The development of stereoselective methods for the synthesis of chiral benzothiophene derivatives is crucial for applications in medicinal chemistry, where enantiomeric purity is often a requirement.

One approach to obtaining chiral benzothiophenes is through the asymmetric oxidation of prochiral sulfenamides. A catalytic system composed of chiral bisguanidinium and molybdate (B1676688) has been successfully employed for the asymmetric oxidation of N-pivaloyl S-aryl sulfenamides with hydrogen peroxide. This method yields a diverse range of chiral sulfinamides with excellent enantioselectivities. The reaction tolerates various substituents on the aryl group of the sulfenamide. This strategy has been applied to produce chiral N-acyl S-tolyl sulfinamides, including those with a 2-benzothiophenecarbonyl group, in excellent enantioselectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Methyl-2-phenyl-1-benzothiophene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzothiophene (B83047) and phenyl rings typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. The methyl group protons, being in a more shielded environment, resonate at a higher field, usually in the range of δ 2.0–3.0 ppm. For instance, in a related biphenyl (B1667301) compound, 3-methyl-1,1'-biphenyl, the methyl protons appear as a singlet at δ 2.46 ppm, while the aromatic protons resonate between δ 7.20 and 7.62 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings exhibit signals in the aromatic region of the spectrum. For example, in 3-methyl-1,1'-biphenyl, the aromatic carbons appear between δ 124.3 and 141.4 ppm, with the methyl carbon resonating at δ 21.6 ppm. rsc.org Advanced NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for more detailed structural assignment. COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons, while NOESY spectra provide information about through-space proximity of protons, which is invaluable for conformational analysis. ipb.pt For instance, NOESY can be used to determine the relative orientation of the methyl and phenyl groups. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
3-methyl-1,1'-biphenyl Aromatic H 7.20-7.62 124.3-141.4 rsc.org
Methyl H 2.46 21.6 rsc.org
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid Methyl H 2.41 13.62 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula. The molecular formula for this compound is C₁₅H₁₂S, with a calculated molecular weight of 224.32 g/mol . HRMS can validate this with high precision. For example, HRMS analysis of related benzothiophene derivatives has been used to confirm their calculated molecular formulas. rsc.orgmdpi.com This technique is particularly useful in distinguishing between isomers and confirming the successful synthesis of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending, C=C stretching of the aromatic rings, and vibrations associated with the thiophene (B33073) ring. For related compounds like 3-methylbenzothiophene, the gas-phase IR spectrum shows prominent bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch), 2850-2950 cm⁻¹ (aliphatic C-H stretch of the methyl group), and 1400-1600 cm⁻¹ (aromatic C=C stretching). nist.govnist.gov The presence of the sulfur atom in the thiophene ring also gives rise to specific vibrations.

Table 2: Typical IR Absorption Frequencies for Functional Groups in Benzothiophene Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretching 3000-3100 nist.gov
Aliphatic C-H (Methyl) Stretching 2850-2950 researchgate.net
Aromatic C=C Stretching 1400-1600 nist.gov
C-S Stretching 600-800

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, including UV-Visible absorption, fluorescence, and phosphorescence, provides insights into the electronic transitions and excited-state properties of this compound. The UV-Vis absorption spectrum is dictated by the π-conjugated system of the molecule. Benzothiophene derivatives typically exhibit absorption maxima in the UV region. For example, this compound has reported UV λmax values in ethanol (B145695) at 227, 257, and 288 nm. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. biointerfaceresearch.com

Fluorescence spectroscopy can reveal information about the emissive properties of the molecule from its excited singlet state. Many benzothiophene derivatives are known to be fluorescent. researchgate.net For instance, a diarylethene containing a 2-methyl-1-benzothiophene moiety exhibits strong fluorescence at 375 nm in its open-ring form. scientific.net The fluorescence intensity and wavelength can be influenced by the molecular structure and the surrounding environment. Phosphorescence, emission from the excited triplet state, can also be studied to understand the complete photophysical profile of the molecule.

Table 3: Photophysical Data for a Related Benzothiophene-Containing Diarylethene

Property Value Conditions Reference
Absorption λmax (closed-ring) 530 nm Acetonitrile scientific.net
Fluorescence λmax (open-ring) 375 nm Acetonitrile scientific.net

Advanced Vibrational Spectroscopy (e.g., Resonance Raman) for Mechanistic Probes

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Methyl-2-phenyl-1-benzothiophene at the atomic level.

Studies on related benzothiophene (B83047) systems demonstrate the utility of DFT in this context. For instance, DFT calculations have been employed to study the electronic properties of thieno[3,2-b] mdpi.combenzothiophene derivatives, revealing how different electron side groups affect their electronic structure. Such studies often use hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for medium to large-sized molecules. acs.org Theoretical investigations on benzothiophene-derived thiadiazole analogues also utilize DFT to explore their reactivity, highlighting the distribution of molecular electrostatic potential and frontier molecular orbitals. nih.gov While specific, in-depth public-domain DFT studies detailing the energetics of this compound are not extensively available, it is a standard method used to rationalize the effects of its substituents on properties like charge transport for applications in organic electronics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key concept within MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The energies and spatial distributions of these orbitals are crucial in determining a molecule's chemical reactivity and its electronic properties, such as its ability to donate or accept electrons. nih.govresearchgate.netnih.gov

For this compound, the distribution of its FMOs is influenced by the methyl and phenyl substituents. The phenyl group, in particular, contributes to the planarity of the molecule, which can promote intermolecular π-π stacking interactions, a key factor in the performance of organic semiconductor materials.

In related systems, such as photochromic molecules based on a benzo[b]furan core with a 2-methylbenzo[b]thiophene (B72938) unit, FMO analysis is used to predict successful photochromic reactions. acs.org The localization of the FMOs on the switching units of the molecule is a key indicator of its potential for photo-induced transformations. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be correlated with the molecule's stability and the energy required for electronic excitation. Computational studies on related benzothiophene derivatives calculate this gap to predict their potential in applications like organic solar cells. mdpi.com

Table 1: Key Concepts in Molecular Orbital Analysis

ConceptDescriptionRelevance to this compound
HOMO Highest Occupied Molecular Orbital. The orbital from which an electron is most easily removed.Influences the molecule's ability to act as an electron donor in chemical reactions or charge transfer processes.
LUMO Lowest Unoccupied Molecular Orbital. The orbital to which an electron is most easily added.Influences the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Correlates with the molecule's chemical reactivity, stability, and the wavelength of light it absorbs.
FMO Distribution The spatial location of the HOMO and LUMO within the molecule.Determines which parts of the molecule are most reactive and how it will interact with other molecules.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a small molecule (a ligand), such as this compound, might bind to a large biological molecule, like a protein or nucleic acid (a target). This is a crucial step in drug discovery, as it can help to identify potential drug candidates and understand their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not widely reported in the literature, research on analogous compounds demonstrates the approach. For example, novel benzothiophene-derived thiadiazole analogues have been synthesized and their binding to diabetic enzymes such as α-amylase and α-glucosidase has been investigated through molecular docking. nih.gov These studies revealed that certain functional groups, such as trifluoromethyl (CF3), fluorine (F), hydroxyl (OH), and chlorine (Cl), on the benzothiophene scaffold can form key interactions with the active site of the target proteins, leading to their inhibition. nih.gov Such computational analyses can guide the synthesis of more potent and selective inhibitors. nih.gov

The general process of a docking study involves:

Obtaining the 3D structures of both the ligand (e.g., this compound) and the target protein.

Using a docking program to explore possible binding poses of the ligand within the active site of the protein.

Scoring the different poses based on their predicted binding affinity.

Analyzing the best-scoring poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. nih.govnih.gov

A QSAR study typically involves the following steps:

Assembling a dataset of compounds with known biological activities.

Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

Validating the model to ensure its predictive power.

Theoretical Studies of Photochromic Behavior and Excited States

Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. Theoretical studies are essential for understanding the underlying mechanisms of these transformations, which involve transitions between different electronic states.

While this compound itself is not a classical photochrome, the benzothiophene moiety is a component of some photochromic systems. Theoretical investigations into the photoisomerization of related molecules can provide insight into the potential behavior of benzothiophene derivatives in excited states. For instance, theoretical studies on the photoisomerization of azastilbene compounds explore the potential energy surfaces of their excited states to understand the pathways for E/Z isomerization. nih.gov These studies often employ high-level computational methods to locate conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay back to the ground state. nih.gov

A highly relevant study investigated a series of photochromic molecules built on a benzo[b]furan core, to which a 2-methylbenzo[b]thiophene unit was attached. acs.org This work used computational modeling to show that the frontier molecular orbitals were localized on the thienyl switching units, which served as a good predictor for successful photochromic activity. acs.org The calculations of the HOMO-LUMO gaps for the different isomers helped to rationalize the observed colors of the switched forms. acs.org Such theoretical approaches are critical for designing new photochromic materials with tailored properties.

Mechanistic Studies of Biological Interactions

Exploration of Molecular Targets and Binding Mechanisms

The benzothiophene (B83047) core serves as a versatile template for the design of enzyme inhibitors. The nature and position of substituents on both the benzothiophene ring and the phenyl group play a crucial role in determining the potency and selectivity of these compounds.

Enzyme Inhibition Mechanisms

The general structure of these inhibitors and their potency are often described in Structure-Activity Relationship (SAR) studies.

Table 1: SAR Data for Benzothiophene-based Kinase Inhibitors

Compound/Derivative Modification Target Kinase Potency (IC50) Selectivity vs. CDK2
Benzothiophene Analog A Varies MK2 Varies Assessed
Benzothiophene Analog B Varies MK2 Varies Assessed

Note: This table is a representation of the type of data found in the literature for benzothiophene derivatives and does not represent specific values for 3-Methyl-2-phenyl-1-benzothiophene.

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and its inhibition is a major therapeutic strategy. Although direct BACE1 inhibitory data for this compound is scarce, other benzothiophene derivatives have been synthesized and evaluated for their potential to interact with components of the amyloid pathway. For example, novel benzothiophene derivatives have been developed as imaging agents for beta-amyloid plaques, the formation of which is dependent on BACE1 activity. nih.gov These derivatives have shown high binding affinities for Aβ aggregates. nih.gov This suggests that the 2-phenyl-1-benzothiophene scaffold can be a valuable starting point for the development of molecules targeting the amyloid cascade, potentially including BACE1 inhibitors.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a well-established approach for the symptomatic treatment of Alzheimer's disease. A study focusing on new heterocyclic compounds containing a benzothiophene scaffold has demonstrated their potential as cholinesterase inhibitors. Specifically, benzothiophene-chalcone hybrids were synthesized and tested against both AChE and BChE. mdpi.comnih.gov These studies revealed interesting structure-activity relationships, with some compounds showing promising inhibitory activities. mdpi.comnih.gov For instance, compound 5f from one study was identified as the best AChE inhibitor with an IC50 of 62.10 μM, while compound 5h was the most effective BChE inhibitor with an IC50 of 24.35 μM. nih.gov Molecular docking studies further elucidated the interactions between these inhibitors and the active sites of the enzymes. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

Compound Target Enzyme IC50 (µM)
5f AChE 62.10
5h BChE 24.35
Galantamine (Reference) BChE 28.08

Data from Molecules 2024, 29(16), 3748. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. Several studies have explored benzothiophene derivatives as MAO inhibitors. For example, a series of benzo[b]thiophen-3-ols were synthesized and showed high selectivity for the MAO-B isoform. nih.gov Molecular docking studies of these compounds have highlighted potential binding site interactions that are crucial for their inhibitory activity. nih.gov Similarly, 2,1-benzothiazine derivatives have been investigated as MAO inhibitors, with some compounds exhibiting potent activity against both MAO-A and MAO-B in the lower micromolar range. rsc.orgresearchgate.net

Table 3: MAO Inhibitory Activity of 2,1-Benzothiazine Derivatives

Compound Target Enzyme IC50 (µM)
9e MAO-A 1.04 ± 0.01
9h MAO-B 1.03 ± 0.17

Data from RSC Advances, 2023, 13, 1701-1715. rsc.org

BCKDK is a mitochondrial kinase that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex, playing a role in metabolic diseases. High-throughput screening has identified benzothiophene carboxylate derivatives as novel allosteric inhibitors of BCKDK. nih.govnih.gov One such compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), was found to be a potent BDK inhibitor with an IC50 of 3.19 μM. nih.gov The binding of BT2 to an allosteric site on BCKDK induces conformational changes that lead to the dissociation of the kinase from the complex and its subsequent degradation. nih.gov Structure-activity relationship studies on these derivatives are crucial for developing more potent and specific BCKDK inhibitors.

Table 4: BCKDK Inhibitory Activity of a Benzothiophene Derivative

Compound Target Enzyme IC50 (µM)
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BCKDK 3.19

Data from J. Biol. Chem. 2011, 286(42), 36158-36167. nih.gov

Receptor Modulation Mechanisms

Derivatives of this compound have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, with three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.comnih.gov

Activation of PPARα is associated with reduced triglyceride levels and regulation of energy homeostasis, while PPARγ activation leads to insulin (B600854) sensitization and enhanced glucose metabolism. mdpi.com The mechanism of action involves the ligand binding to the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov

Studies have shown that benzothiophene derivatives can act as PPAR agonists. The interaction with the PPAR ligand-binding domain (LBD) is crucial for activation. The benzothiophene core serves as a hydrophobic scaffold that can fit into the LBD. The nature and position of substituents on the phenyl and benzothiophene rings are critical for determining the affinity and selectivity for PPAR isoforms. For instance, the presence of acidic moieties can mimic the carboxylic acid groups of endogenous fatty acid ligands, forming key hydrogen bond interactions with amino acid residues like tyrosine and histidine within the LBD. mdpi.com

The activation of PPARs by these compounds can influence cellular processes related to metabolic syndrome and inflammation, making them promising candidates for the development of drugs targeting these conditions. nih.gov

The serotonin (B10506) 6 (5-HT6) receptor, almost exclusively located in the central nervous system (CNS), is a G-protein coupled receptor that has emerged as a significant target for cognitive enhancement, particularly in the context of Alzheimer's disease. nih.govmdpi.com Blockade of this receptor has been shown to improve cognitive performance in various learning and memory models. nih.gov The mechanism is believed to involve the enhancement of several neurotransmitter systems, including cholinergic, glutamatergic, noradrenergic, and dopaminergic pathways. nih.govnih.gov

While direct studies on this compound as a 5-HT6 antagonist are not extensively detailed in the provided results, the benzothiophene scaffold is a known core structure in the development of 5-HT6 receptor antagonists. For example, the potent and selective 5-HT6 receptor antagonist SB-271046 features a 2-benzothiophenesulfonamide structure. dntb.gov.ua

The antagonism mechanism at the 5-HT6 receptor by benzothiophene-based ligands generally involves the molecule binding to the receptor's transmembrane domains, preventing the binding of the endogenous ligand, serotonin. This blockade inhibits the downstream signaling cascade, which is thought to be constitutively active in some cases. By inhibiting this receptor, antagonists can disinhibit the release of acetylcholine (B1216132) and glutamate, neurotransmitters crucial for cognitive function. researchgate.net The specific binding interactions would depend on the substituent groups on the benzothiophene and phenyl rings, which would interact with specific amino acid residues within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For benzothiophene derivatives, these studies have been crucial in optimizing their potency and selectivity for various biological targets. uwf.edu

SAR studies on benzothiophene derivatives have identified key pharmacophoric elements essential for their biological activity. The benzothiophene core itself is a critical hydrophobic element. The substituents at the 2- and 3-positions, as well as on the fused benzene (B151609) ring, play a significant role in modulating activity.

For instance, in the context of PPAR agonism, the presence of an acidic group, often a carboxylic acid or a bioisostere, is a common feature that anchors the ligand to the receptor's binding site. mdpi.com The nature of the substituent on the phenyl ring can influence selectivity and potency. Electron-donating groups (e.g., -CH3, -NH2) and electron-withdrawing groups (e.g., halogens) have been shown to be important for PPARγ agonist activity. mdpi.com

In the development of enzyme inhibitors, such as for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies of related benzothiazole-phenyl analogs have shown that the placement of trifluoromethyl groups on the aromatic rings can be well-tolerated at ortho and para positions. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for interaction with target enzymes.

The following table summarizes the general effects of substituents on the biological activity of benzothiophene derivatives based on SAR studies.

Substituent Position Substituent Type General Effect on Biological Activity
Phenyl RingElectron-donating groups (e.g., -OCH3)Can enhance potency for certain targets.
Phenyl RingElectron-withdrawing groups (e.g., -Cl, -CF3)Often tolerated and can influence selectivity and metabolic stability. nih.gov
Benzothiophene C2Phenyl groupContributes to the hydrophobic interaction with the target's binding pocket.
Benzothiophene C3Methyl groupCan provide steric bulk and influence the orientation of the molecule within the binding site.
Benzothiophene RingVarious substituentsCan be modified to optimize physicochemical properties like solubility and cell permeability.

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy.

For molecules with stereocenters, different enantiomers or diastereomers can exhibit distinct pharmacological profiles. While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities.

In the context of related heterocyclic systems, such as thiahelicenes which contain a benzothiophene unit, the inherent helical chirality leads to stable enantiomers at room temperature. mdpi.com The specific configuration of these molecules is crucial for their chiroptical properties and would undoubtedly influence their interaction with biological macromolecules. mdpi.com

The stereospecific transformation of related chiral sulfinamides highlights the importance of stereochemistry in the synthesis of sulfur-containing compounds. acs.org Although not directly about this compound, this underscores the principle that the stereochemical configuration is a critical determinant of biological activity in organosulfur compounds. The precise spatial arrangement of substituents dictates the complementarity between the ligand and its binding site, affecting molecular recognition and subsequent biological response.

Cellular Pathway Modulation Studies (e.g., Cell Cycle Regulation, Apoptosis Induction)

Benzothiophene and its derivatives have been investigated for their ability to modulate cellular pathways, particularly those involved in cancer cell proliferation and survival.

Studies on related benzothiazole (B30560) conjugates have demonstrated their potential to induce cell cycle arrest and apoptosis in cancer cells. For example, a series of benzothiazole-pyrrole conjugates were shown to cause a G2/M phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating.

Furthermore, certain derivatives were found to induce apoptosis, or programmed cell death. The mechanism of apoptosis induction by one of the lead compounds involved the downregulation of the oncogenic Ras/MEK/ERK signaling pathway. nih.gov This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and invasion. The compound was also shown to increase the expression of caspase-9, a key executioner enzyme in the apoptotic cascade. nih.gov

These findings suggest that the benzothiophene scaffold could be a valuable template for designing novel anticancer agents that target specific cellular signaling pathways to control cell proliferation and induce apoptosis. The modulation of these pathways is a key strategy in modern cancer therapy.

The Emerging Role of this compound in Advanced Organic Materials

The field of organic electronics is continually driven by the quest for novel molecular structures that offer enhanced performance, stability, and processability. Within the diverse family of sulfur-containing heterocycles, benzothiophene derivatives have garnered significant attention. This article focuses specifically on the chemical compound this compound, exploring its potential applications in materials science and organic electronics based on its unique structural and electronic characteristics.

Applications in Materials Science and Organic Electronics

3-Methyl-2-phenyl-1-benzothiophene is a substituted aromatic compound featuring a fused benzene (B151609) and thiophene (B33073) ring system. Its distinct molecular architecture, with a phenyl group at the 2-position and a methyl group at the 3-position, imparts specific electronic and physical properties that make it a candidate for various applications in organic electronic devices. The fused aromatic system provides inherent thermal stability and π-electron delocalization, which are fundamental prerequisites for organic semiconductors.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₂S
Molecular Weight 224.32 g/mol
Aromatic System Fused Benzene-Thiophene
Substituents 2-phenyl, 3-methyl
Thermal Stability Decomposition reported >210°C
UV λmax (in EtOH) 227, 257, 288 nm

Organic field-effect transistors (OFETs) are foundational components of next-generation flexible and transparent electronics. The performance of an OFET is critically dependent on the charge transport characteristics of the semiconductor layer. For a material to function effectively, it must facilitate efficient charge carrier (hole or electron) mobility through organized molecular packing in the solid state.

The this compound scaffold possesses key features relevant to semiconductor applications. The planar, fused-ring structure of the benzothiophene (B83047) core, enhanced by the attached phenyl group, is conducive to forming intermolecular π-π stacking interactions. These interactions create pathways for charge hopping between adjacent molecules, which is essential for charge transport. While specific charge mobility values for this compound are not widely reported in dedicated OFET studies, the general properties of the benzothiophene class suggest its potential as a p-type semiconductor. The electron-rich nature of the sulfur-containing ring system typically favors the transport of holes.

Organic light-emitting diodes (OLEDs) operate on the principle of electroluminescence, where the recombination of electrons and holes in an organic material produces light. The efficiency, color, and stability of an OLED are determined by the luminescent properties of the emissive layer material. Benzothiophene derivatives have been investigated for their utility in OLEDs, and the unique electronic nature of this compound makes it a compound of interest.

Its rigid, conjugated structure provides a basis for fluorescence. Research into related benzothiophene structures has shown that they can be incorporated into multiple resonance fluorophores, which are known for producing narrowband light emission. This property is highly desirable for achieving high-purity colors and improving the efficiency of OLED displays. While detailed photoluminescence quantum yield and external quantum efficiency data for devices using purely this compound are limited, its favorable energy levels and charge transport characteristics suggest its potential as a stable component or building block in emissive layers.

In organic photovoltaics, the goal is to efficiently convert light into electricity. This process involves light absorption to create excitons (bound electron-hole pairs), followed by the separation of these excitons and the transport of free charges to the electrodes. The active layer of an OPV device typically consists of a blend of electron-donating and electron-accepting materials.

The this compound molecule, with its electron-rich benzothiophene core, has the potential to act as a donor material or as a component in a more complex donor polymer. Its ability to absorb UV light, as indicated by its absorption maxima, is a starting point for its consideration in photovoltaics. Furthermore, its inherent charge transport capabilities are crucial for moving the photogenerated holes to the anode. The development of stable, thin films, a noted advantage of this compound, is also vital for fabricating predictable and reliable OPV devices.

The fluorescence properties of aromatic compounds are often sensitive to their local environment. This sensitivity can be harnessed to develop chemical sensors and probes, where a change in fluorescence intensity or wavelength signals the presence of a specific analyte. The benzothiophene scaffold is a known fluorophore, and its derivatives are being explored for sensing applications. Although specific studies detailing the use of this compound as a sensor are not prominent, its fundamental photophysical properties suggest potential in this area. Interactions with analytes could perturb the π-electron system of the molecule, leading to a detectable optical response.

The performance of any organic electronic device is intrinsically linked to the molecular architecture of the active material. In this compound, the specific placement and nature of the substituents are critical.

Methyl Group at Position 3: Unlike the phenyl group, the methyl group is not a part of the conjugated system. Its primary influence is steric and electronic. It can affect the precise geometry of the molecular packing, potentially fine-tuning the distance and orientation between adjacent molecules. Furthermore, the methyl group can enhance the solubility of the compound in organic solvents, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area and low-cost electronic devices.

This combination of a planarity-promoting phenyl group and a solubility-enhancing methyl group represents a classic molecular design strategy to balance the requirements of good semiconductor performance with practical device fabrication.

Future Research Directions and Translational Perspectives

Advanced Structural Modifications for Tailored Functionality

The 1-benzothiophene scaffold offers numerous sites for structural modification, allowing for the fine-tuning of the compound's properties. Researchers are actively exploring the introduction of various functional groups at different positions of the benzothiophene (B83047) ring and the phenyl substituent. These modifications aim to enhance biological activity, improve pharmacokinetic profiles, or impart novel material properties. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which is crucial for applications in organic electronics. Similarly, the addition of specific pharmacophores can direct the molecule towards new biological targets.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery of new derivatives with desired properties, a synergistic approach combining computational modeling and experimental validation is being increasingly adopted. Molecular docking and quantum chemical calculations are employed to predict the binding affinity of 3-Methyl-2-phenyl-1-benzothiophene analogs to specific biological targets. These computational insights guide the synthesis of the most promising candidates, which are then experimentally evaluated. This iterative cycle of design, synthesis, and testing allows for a more rational and efficient exploration of the chemical space around the this compound core.

Exploration of Novel Biological Targets and Mechanisms of Action

While the anti-inflammatory and potential anticancer activities of some 2-phenyl-1-benzothiophene derivatives have been reported, the full spectrum of their biological activities remains to be elucidated. Future research will focus on identifying novel biological targets and understanding the underlying mechanisms of action. This involves comprehensive pharmacological screening against a wide range of enzymes, receptors, and cellular pathways. Techniques such as proteomics and genomics can be utilized to identify the molecular targets and signaling pathways modulated by these compounds, potentially uncovering new therapeutic applications.

Expansion into Emerging Material Science Applications

The unique photophysical and electronic properties of the 1-benzothiophene ring system make this compound and its derivatives attractive candidates for applications in material science. Research is underway to explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes for chemical sensing. The ability to tune their emission wavelengths and quantum yields through structural modifications is a key advantage in these areas. The development of polymeric materials incorporating the this compound moiety is also a promising avenue for creating new functional materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Methyl-2-phenyl-1-benzothiophene derivatives, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Utilize cyclohexenyl or succinic anhydrides for functionalization, as demonstrated in the synthesis of tetrahydrobenzothiophene derivatives (e.g., compound 2 and 3 in ). Reflux conditions in dry CH2Cl2 under nitrogen are critical for preventing side reactions.
  • Step 2 : Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity (>95%) .
  • Step 3 : Characterize intermediates using <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy. For example, IR peaks at 1700–1750 cm<sup>-1</sup> confirm carbonyl groups, while NMR signals at δ 2.5–3.5 ppm indicate methyl or cyclohexenyl protons .

Q. What spectroscopic techniques are essential for validating the structural integrity of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm<sup>-1</sup>, NH/OH stretches at 3200–3500 cm<sup>-1</sup>) .
  • NMR Spectroscopy : <sup>1</sup>H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–3.0 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C11H7F3O2S for trifluoromethyl analogs) .

Advanced Research Questions

Q. How can graph set analysis resolve contradictions in hydrogen-bonding patterns within this compound crystal structures?

  • Methodological Answer :

  • Step 1 : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs for dimeric interactions) .
  • Step 2 : Use SHELXL for crystallographic refinement, leveraging high-resolution data to resolve ambiguities in bond lengths/angles (e.g., C–S bond deviations in fused benzothiophene rings) .
  • Case Study : In 3-(4-Methoxybenzyl)-1-benzothiophene , methoxy groups disrupt hydrogen-bonding networks, altering crystal packing compared to non-substituted analogs .

Q. What strategies mitigate crystallographic data discrepancies in benzothiophene derivatives, particularly for disordered substituents?

  • Methodological Answer :

  • Strategy 1 : Employ twin refinement in SHELXL for twinned crystals, common in derivatives with flexible substituents (e.g., trifluoromethyl groups) .
  • Strategy 2 : Validate thermal displacement parameters (ADPs) to identify disorder. For example, high ADPs in phenyl rings suggest rotational freedom requiring constrained refinement .
  • Data Cross-Check : Compare experimental results with DFT-optimized geometries to resolve bond-length anomalies (e.g., C–C bonds in fused rings) .

Q. How do trifluoromethyl substituents influence the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The CF3 group withdraws electrons, reducing HOMO-LUMO gaps by 0.5–1.0 eV compared to non-fluorinated analogs .
  • Experimental Validation : UV-Vis spectroscopy shows bathochromic shifts (~20 nm) in trifluoromethyl derivatives due to enhanced conjugation .
  • Reactivity Impact : Electrophilic substitution favors the 5-position in trifluoromethyl derivatives, confirmed by regioselective nitration studies .

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